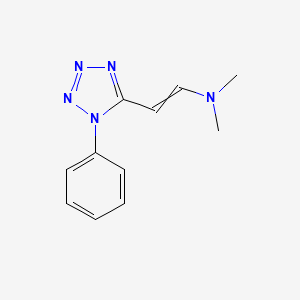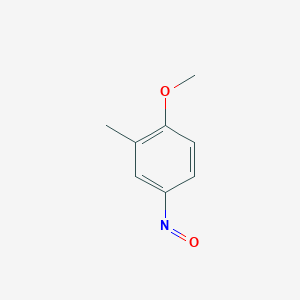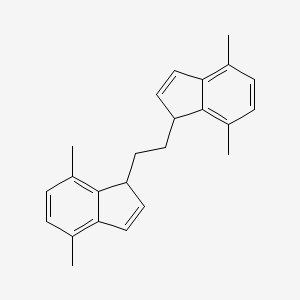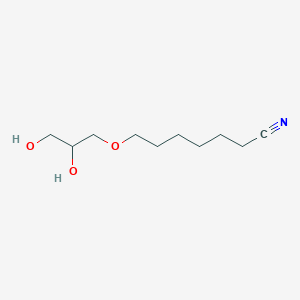![molecular formula C12H8ClN3O2S B14282405 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride CAS No. 139334-82-0](/img/structure/B14282405.png)
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride typically involves the diazotization of 4-[(4-nitrophenyl)sulfanyl]aniline. The process begins with the nitration of 4-aminothiophenol to introduce the nitro group, followed by the formation of the sulfanyl linkage. The final step involves the diazotization reaction, where the amine group is converted into a diazonium salt using sodium nitrite and hydrochloric acid under cold conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium halides, potassium cyanide, and water are common reagents used under mild acidic or neutral conditions.
Coupling Reactions: Phenols and aromatic amines are used in alkaline conditions to facilitate the coupling process.
Reduction Reactions: Tin(II) chloride or iron powder in hydrochloric acid are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 4-[(4-Aminophenyl)sulfanyl]benzene derivatives.
Applications De Recherche Scientifique
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction it participates in. For example, in azo coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, while in substitution reactions, it acts as an electrophile, facilitating the replacement of the diazonium group with nucleophiles.
Comparaison Avec Des Composés Similaires
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride can be compared with other diazonium salts and nitrophenyl derivatives:
Similar Compounds: 4-Nitrobenzenediazonium chloride, 4-[(4-Nitrophenyl)sulfanyl]aniline, and 4-Nitrophenylsulfanylbenzene.
Uniqueness: The presence of both the nitrophenyl and sulfanyl groups in this compound makes it more reactive and versatile in organic synthesis compared to simpler diazonium salts. This compound’s ability to undergo multiple types of reactions and form stable azo compounds highlights its uniqueness.
Propriétés
Numéro CAS |
139334-82-0 |
|---|---|
Formule moléculaire |
C12H8ClN3O2S |
Poids moléculaire |
293.73 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)sulfanylbenzenediazonium;chloride |
InChI |
InChI=1S/C12H8N3O2S.ClH/c13-14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)15(16)17;/h1-8H;1H/q+1;/p-1 |
Clé InChI |
LDDOLRQELDYGBK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1[N+]#N)SC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)

![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)



![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)


